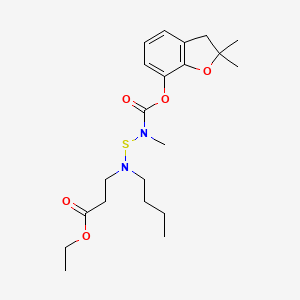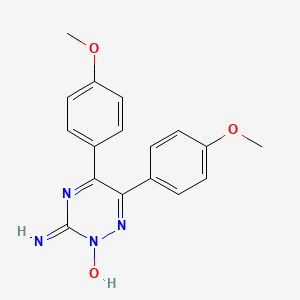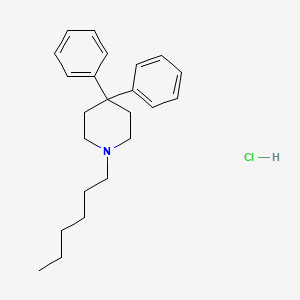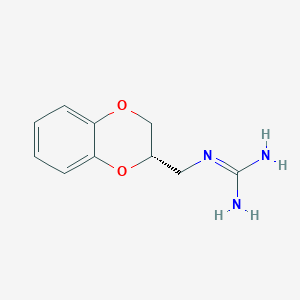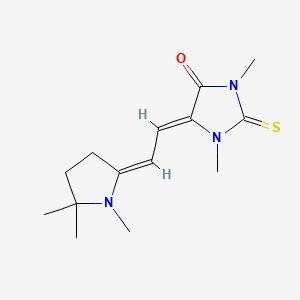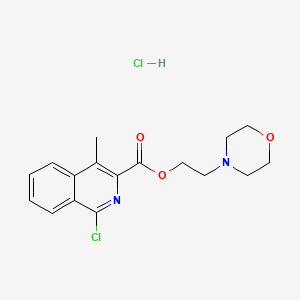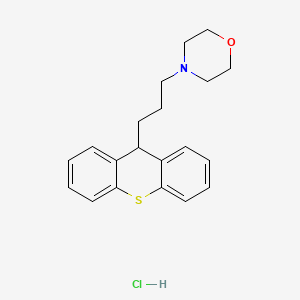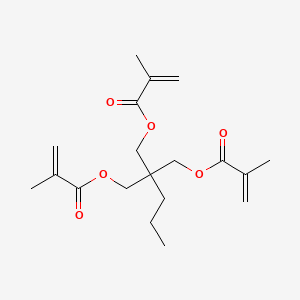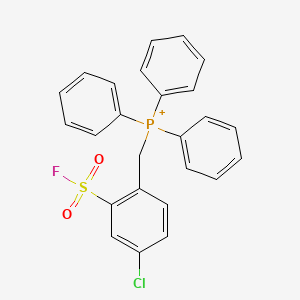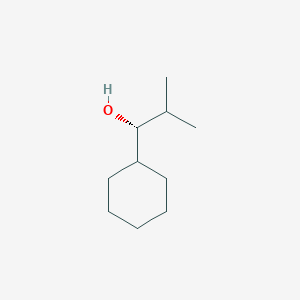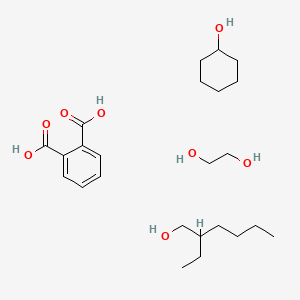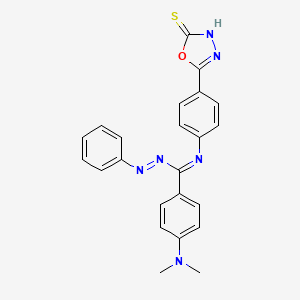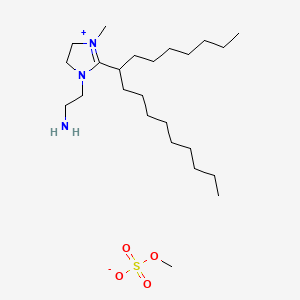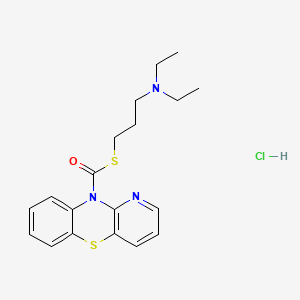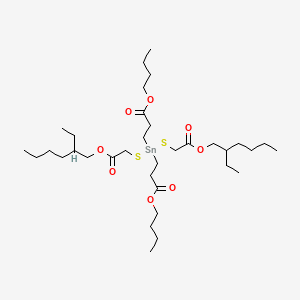
2-Ethylhexyl 4,4-bis(3-butoxy-3-oxopropyl)-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylhexyl 4,4-bis(3-butoxy-3-oxopropyl)-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate is a complex organotin compound It is characterized by its unique structure, which includes multiple functional groups such as esters, ethers, and thioethers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 4,4-bis(3-butoxy-3-oxopropyl)-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include organotin precursors, alkyl halides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-Ethylhexyl 4,4-bis(3-butoxy-3-oxopropyl)-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the oxidation state of the tin atom or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different organotin oxides, while reduction could produce simpler organotin compounds.
科学的研究の応用
Chemistry: It can be used as a catalyst in various organic reactions, particularly those involving carbon-carbon bond formation.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical studies.
Medicine: Its potential medicinal properties could be explored for therapeutic applications, although this would require extensive research and testing.
Industry: The compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which 2-Ethylhexyl 4,4-bis(3-butoxy-3-oxopropyl)-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate exerts its effects depends on its application. In catalysis, it may act by stabilizing transition states or intermediates, thereby lowering the activation energy of the reaction. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications.
類似化合物との比較
Similar Compounds
Tributyltin oxide: Another organotin compound with applications in catalysis and biocidal properties.
Dibutyltin dilaurate: Used as a catalyst in the production of polyurethane foams and elastomers.
Triphenyltin chloride: Known for its use in organic synthesis and as a biocide.
Uniqueness
2-Ethylhexyl 4,4-bis(3-butoxy-3-oxopropyl)-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate is unique due to its complex structure, which includes multiple functional groups that can participate in a variety of chemical reactions
特性
CAS番号 |
84332-98-9 |
|---|---|
分子式 |
C34H64O8S2Sn |
分子量 |
783.7 g/mol |
IUPAC名 |
butyl 3-[(3-butoxy-3-oxopropyl)-bis[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl]stannyl]propanoate |
InChI |
InChI=1S/2C10H20O2S.2C7H13O2.Sn/c2*1-3-5-6-9(4-2)7-12-10(11)8-13;2*1-3-5-6-9-7(8)4-2;/h2*9,13H,3-8H2,1-2H3;2*2-6H2,1H3;/q;;;;+2/p-2 |
InChIキー |
DTRWJNRIAUTQRZ-UHFFFAOYSA-L |
正規SMILES |
CCCCC(CC)COC(=O)CS[Sn](CCC(=O)OCCCC)(CCC(=O)OCCCC)SCC(=O)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


